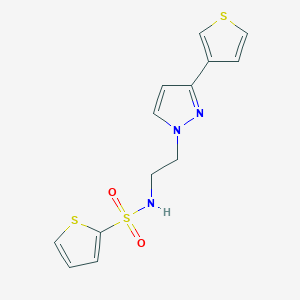

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophen-3-yl group at position 3 and a sulfonamide-functionalized ethyl chain at position 1. The sulfonamide moiety is directly attached to a thiophene-2-yl ring, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S3/c17-21(18,13-2-1-8-20-13)14-5-7-16-6-3-12(15-16)11-4-9-19-10-11/h1-4,6,8-10,14H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZUOHMMVHXAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiophene ring via cross-coupling reactions. The sulfonamide group is then introduced through sulfonation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug development, particularly for anti-inflammatory and anti-cancer therapies.

Medicine: Its potential therapeutic properties are explored in preclinical studies for various diseases.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and linker groups, which significantly influence their physicochemical and biological profiles. Below is a detailed comparison:

Structural and Functional Group Analysis

Physicochemical Properties

- Lipophilicity: The target compound’s thiophene rings and ethyl linker provide moderate lipophilicity.

- Electronic Effects : The sulfonamide group in the target compound withdraws electron density, stabilizing the pyrazole ring. Fluorine substitution in introduces electron-withdrawing effects, altering binding affinity .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a pyrazole moiety , and a sulfonamide group , which are known for their diverse pharmacological properties. The molecular formula is , and its molecular weight is approximately 296.4 g/mol. The presence of these functional groups contributes to its potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Thiophene Synthesis : Various methods like the Gewald reaction or Paal-Knorr synthesis can be employed.

- Pyrazole Formation : This is usually achieved through the reaction of hydrazines with carbonyl compounds.

- Coupling Reaction : The thiophene and pyrazole intermediates are coupled using palladium catalysts in cross-coupling reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit substantial antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 0.125 |

Antioxidant Activity

The compound has also shown promising results in antioxidant assays, such as DPPH and hydroxyl radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

Computational Studies

Computational studies, including molecular docking simulations, have been conducted to understand the binding interactions of this compound with specific biological targets. These studies suggest that the compound may interact effectively with enzyme active sites, potentially inhibiting their activity.

Case Studies and Research Findings

Several studies have documented the biological activities of thiophene and pyrazole derivatives:

- Antimicrobial Evaluation : A series of derivatives were synthesized and tested for their antimicrobial properties, revealing that certain compounds exhibited MIC values as low as 0.22 µg/mL against pathogenic bacteria .

- Antioxidant Properties : Another study highlighted the antioxidant capabilities of similar compounds, which were effective in scavenging free radicals in vitro .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.